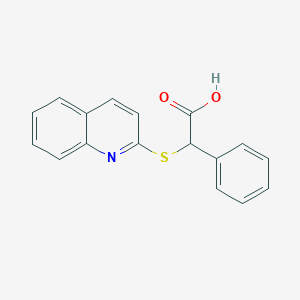
1-(4-Bromobenzyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzyl)-2-methylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a bromobenzyl group attached to the second carbon of the piperidine ring, which is also methylated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-2-methylpiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromobenzyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a corresponding alkyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 1-(4-bromobenzyl)-2-methylpiperidin-2-one or this compound-2-carboxylic acid.
Reduction: Reduction can yield 1-(4-methylbenzyl)-2-methylpiperidine.
Substitution: Substitution reactions can produce compounds such as 1-(4-cyanobenzyl)-2-methylpiperidine or 1-(4-azidobenzyl)-2-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobenzyl)-2-methylpiperidine has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to investigate protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
1-(4-Bromobenzyl)-2-methylpiperidine is structurally similar to other piperidine derivatives, such as 1-(4-chlorobenzyl)-2-methylpiperidine and 1-(4-iodobenzyl)-2-methylpiperidine. These compounds differ primarily in the halogen atom attached to the benzyl group, which can influence their reactivity and biological activity. The presence of the bromine atom in this compound may confer unique properties compared to its chloro- and iodo- counterparts.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzyl)-2-methylpiperidine
1-(4-Iodobenzyl)-2-methylpiperidine
1-(4-Methoxybenzyl)-2-methylpiperidine
1-(4-Nitrobenzyl)-2-methylpiperidine
This comprehensive overview provides a detailed understanding of 1-(4-Bromobenzyl)-2-methylpiperidine, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-4-2-3-9-15(11)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKUSZEBQMHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7825640.png)
![[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid](/img/structure/B7825652.png)
![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetic acid](/img/structure/B7825658.png)

![2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B7825666.png)



![(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7825711.png)


![ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825731.png)
![ethyl 3-cyclopropyl-2-(4-methoxyphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825736.png)
![3-cyclopropyl-2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7825741.png)
